6-Chloro-5-methoxypyridin-3-ol
Description
6-Chloro-5-methoxypyridin-3-ol is a pyridine derivative featuring a hydroxyl group (-OH) at position 3, a chlorine atom at position 6, and a methoxy group (-OCH₃) at position 4. Pyridine derivatives with halogen and alkoxy substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric modulation capabilities .
Properties
IUPAC Name |
6-chloro-5-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRZASDJWOUJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxypyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ketones or aldehydes.
Reduction: Dechlorinated or demethoxylated pyridines.
Scientific Research Applications
6-Chloro-5-methoxypyridin-3-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxypyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chlorine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets . The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with biological macromolecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methyl vs.
- Methoxy Position : In 5-Chloro-2-methoxypyridin-3-ol, the methoxy group at position 2 creates distinct electronic and steric environments compared to position 5, altering solubility and binding affinity in biological systems .
- Trifluoromethyl Group : The CF₃ group in 6-Chloro-5-(trifluoromethyl)pyridin-3-ol introduces strong electron-withdrawing effects and enhanced metabolic stability, making it valuable in medicinal chemistry .
Molecular Weight and Physicochemical Properties
- The addition of functional groups (e.g., hydroxymethyl in 5-Chloro-6-methoxy-3-pyridinemethanol) increases molecular weight and polarity, impacting solubility and bioavailability .
- Multi-substituted derivatives like 5-Chloro-2,3-dimethoxypyridin-4-ol exhibit higher molecular weights and steric hindrance, which may complicate synthetic pathways .
Biological Activity
6-Chloro-5-methoxypyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chlorine atom at the sixth position and a methoxy group at the fifth position of the pyridine ring, which influences its reactivity and interaction with biological targets.
The molecular formula of this compound is C6H6ClNO2, with a molecular weight of approximately 161.57 g/mol. The structural features contribute to its unique properties, making it a candidate for various applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClNO2 |
| Molecular Weight | 161.57 g/mol |
| Chlorine Position | 6 |
| Methoxy Group Position | 5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine and methoxy groups enhances its lipophilicity, influencing its absorption and distribution within biological systems. Research indicates that the compound may modulate enzyme activity or interfere with signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains, showing effectiveness in inhibiting growth. For instance, one study found that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of apoptotic pathways. A notable case study involved the compound's effect on human breast cancer cell lines, where it significantly reduced cell viability at micromolar concentrations .
Case Studies
-
Antimicrobial Efficacy
- Study : A comparative analysis was conducted to evaluate the antimicrobial efficacy of various pyridine derivatives, including this compound.
- Findings : The compound exhibited MIC values lower than those of several standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.
- Cancer Cell Apoptosis
Research Findings
Recent research highlights the compound's versatility in biological applications:
- Antimicrobial Activity : Effective against multiple pathogens; further studies are needed to elucidate mechanisms.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
- Cytotoxicity in Cancer Cells : Significant reduction in cell viability observed at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
